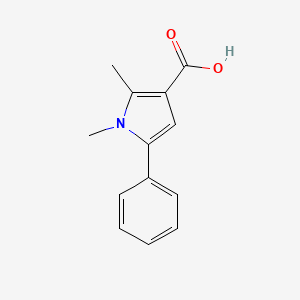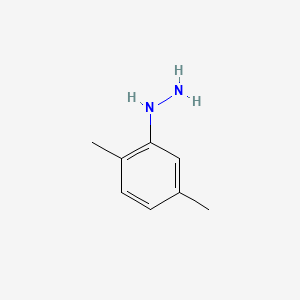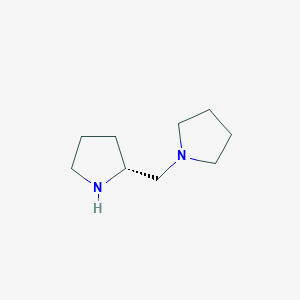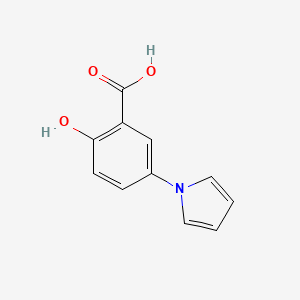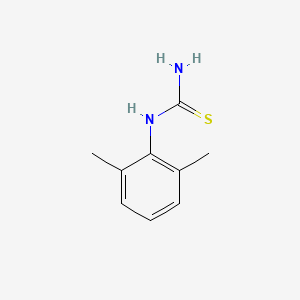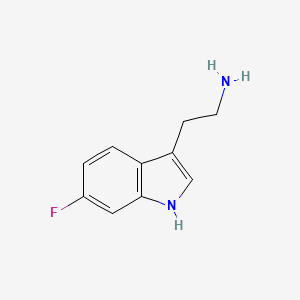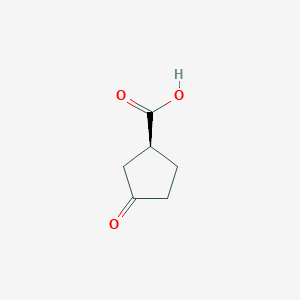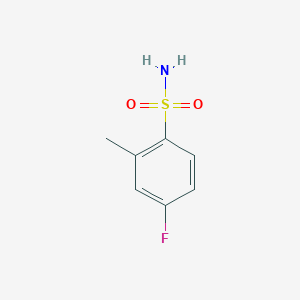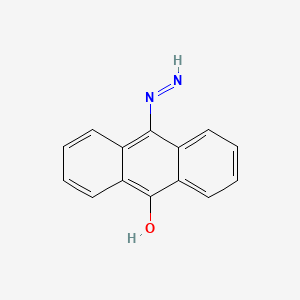
Anthraquinone monohydrazone
Übersicht
Beschreibung
Anthraquinone derivatives, including anthraquinone monohydrazones, are a significant class of compounds with a broad spectrum of applications. They are known for their use as colorants and have a history of medical applications such as laxatives, antimicrobial, anti-inflammatory agents, and treatments for conditions like constipation, arthritis, multiple sclerosis, and cancer . The presence of the quinone moiety in anthraquinones, however, raises safety concerns, particularly in the context of laxatives .
Synthesis Analysis
Anthraquinone monohydrazones can be synthesized through various reactions, including the interaction of 9,10-dioxoanthracene-1-diazonium sulfates with carbonyl-containing compounds under modified conditions of the Japp–Klingemann reaction . Another method involves the azo-coupling reaction between anthraquinone-based triazenes and methylene active compounds . These methods have been used to create a range of anthraquinonehydrazones with potential biological activities.
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives has been extensively studied. For instance, the crystal structure of anthraquinone-1,5-dithiol, a related compound, has been determined to be monoclinic with specific cell dimensions and features π–π interactions and an intermolecular hydrogen bond . Although not directly about monohydrazones, this information provides insight into the structural characteristics of anthraquinone derivatives.
Chemical Reactions Analysis
Anthraquinone monohydrazones undergo various chemical reactions due to their functional groups. The hydrazones with acetyl or ethoxycarbonyl moieties are capable of eliminating these fragments, and the free rotation around the N=C bond is restricted in some cases due to the presence of an intramolecular hydrogen bond . These reactions are significant in determining the biological activity and stability of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthraquinone derivatives are influenced by their molecular structure. For example, anthraquinone-based discotic liquid crystals exhibit a variety of mesophases, and their liquid crystalline properties have been investigated using various spectroscopic and calorimetric techniques . The refinement of the anthraquinone structure itself has provided detailed information on bond lengths and the planarity of the molecule . These properties are crucial for the application of anthraquinone derivatives in different fields, including their potential use as antitumor drugs , colorants , and in the design of new synthetic agents with polypharmacological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology of Anthraquinones Anthraquinones, including anthraquinone monohydrazone, are significant in both natural and synthetic forms, offering a wide range of applications. They have been historically used as colorants and in medicinal applications such as laxatives, antimicrobial, and anti-inflammatory agents. Their therapeutic uses span across constipation, arthritis, multiple sclerosis, and cancer treatment. Importantly, these compounds have also been instrumental in biochemical and pharmacological research, serving as lead structures for future drug development. However, the safety of these compounds, particularly due to the quinone moiety, has been a subject of critical assessment (Malik & Müller, 2016).
Coordination Chemistry and Applications Anthraquinone monohydrazone plays a role in coordination chemistry, driven by its physical and biological properties. Its derivatives find applications in self-assembled systems, coordination polymers, and metal-organic frameworks. The coordination chemistry of anthraquinone with d- and f-block metal ions leads to various biological and chemosensing applications, emphasizing its electronic and redox properties (Langdon-Jones & Pope, 2014).
Extraction, Analysis, and Industrial Uses The extraction and analysis of anthraquinones from plant species are vital for their industrial application as natural dyes. These compounds exhibit properties such as antifungal, antibacterial, antioxidant, anticancer, anti-inflammatory, and more. Various extraction and analysis methods, including ultrasonic assisted, microwave, and supercritical fluid extraction, are employed to optimize efficiency. The primary plant families rich in anthraquinone derivatives are Polygonaceae, Rubiaceae, and Fabaceae (Duval et al., 2016).
Anthraquinones in Anticancer Research The anthraquinone structure is central to various anticancer agents. Recent research has focused on developing new anthraquinone-based compounds as potential anticancer agents. These compounds target essential cellular proteins and inhibit cancer progression. The review of recent literature emphasizes the mechanistic approach of anthraquinones in cancer treatment (Malik et al., 2021).
Therapeutic Potential in Autoimmune Diabetes Anthraquinones have shown therapeutic potential in autoimmune disorders, including autoimmune diabetes. Their diverse bioactivities, such as anticancer, anti-inflammatory, and antimicrobial, suggest clinical applications in various diseases. The paper discusses the structure, activity relationship, and therapeutic potential of anthraquinones in autoimmune diabetes, offering insights into their immune-regulating properties (Chien et al., 2015).
Applications for Pest Management and Agricultural Crop Protection Anthraquinones, including anthraquinone monohydrazone, are used in pest management and crop protection. Their applications range from chemical repellents, insecticides, and feeding deterrents. Their efficacy in non-lethal management of agricultural depredation caused by wildlife makes them a viable option for crop protection (DeLiberto & Werner, 2016).
Pharmacokinetics in Medicinal Plants The pharmacokinetics of anthraquinones in medicinal plants highlight their importance in pharmacological and toxicological effects. These compounds are mainly absorbed in the intestines and distributed in blood-rich organs and tissues. Their metabolic pathways include hydrolysis, glycuronidation, sulfation, and others. Understanding their pharmacokinetics is crucial for their use in medicinal applications (Wang et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-diazenylanthracen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8,15,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXJAGQYQSXQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418781 | |
| Record name | 10-Hydrazinylideneanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthraquinone monohydrazone | |
CAS RN |
3166-13-0 | |
| Record name | 10-Hydrazinylideneanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)
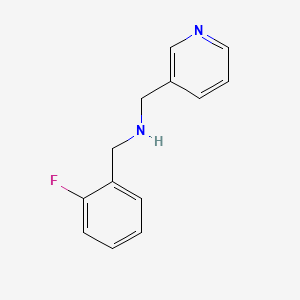
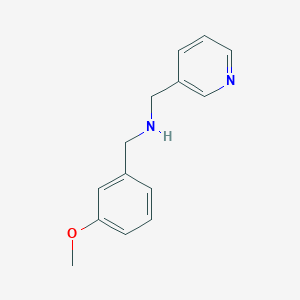
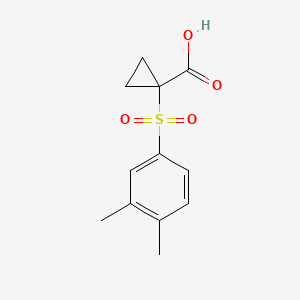
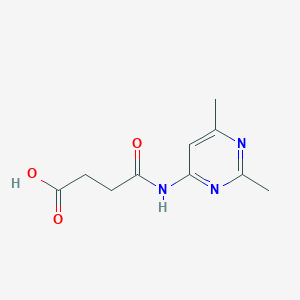
![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)
